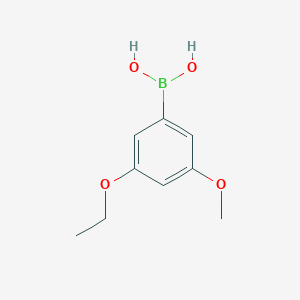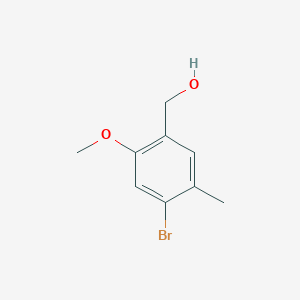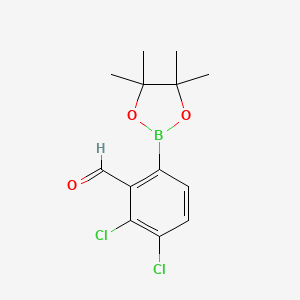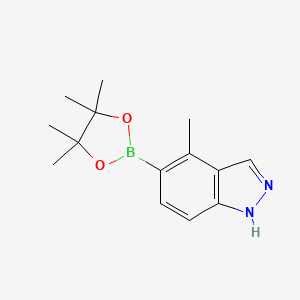
4-Methyl-1H-indazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-1H-indazole-5-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-47-2 . It has a molecular weight of 258.13 . The IUPAC name for this compound is 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole . It is stored at a temperature of 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Methyl-1H-indazole-5-boronic acid pinacol ester” is 1S/C14H19BN2O2/c1-9-10-8-16-17-12(10)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) .
Chemical Reactions Analysis
Pinacol boronic esters are involved in several reactions. For example, they are used in Suzuki–Miyaura coupling . They are also involved in the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Physical And Chemical Properties Analysis
“4-Methyl-1H-indazole-5-boronic acid pinacol ester” is a solid compound . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 258.13 .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions due to its mild and functional group tolerant reaction conditions .
Stereospecific Transformations
The compound can be used in stereospecific transformations of secondary and tertiary boronic esters into other functional groups . These transformations retain the high enantioenrichment of the starting boronic ester, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Preparation of Aminothiazoles
It is used as a reagent for the preparation of aminothiazoles, which act as γ-secretase modulators . These modulators are important in the study of Alzheimer’s disease and other neurodegenerative disorders .
JAK2 Inhibitors
The compound is used in the synthesis of amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are used in the treatment of myeloproliferative neoplasms, a group of diseases characterized by abnormal growth of blood cells .
TGF-β1 and Active A Signaling Inhibitors
It is involved in the preparation of pyridine derivatives that act as TGF-β1 and active A signaling inhibitors . These inhibitors are used in the study of fibrosis, cancer, and other diseases related to the TGF-β signaling pathway .
c-Met Kinase Inhibitors
The compound is used in the synthesis of MK-2461 analogs, which act as inhibitors of c-Met kinase for the treatment of cancer . c-Met kinase is a protein that is often overexpressed in various types of cancers .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations. This process involves the removal of the boron moiety from the compound, which can be challenging due to the increased stability of boronic esters .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can pose challenges in terms of bioavailability . The rate of hydrolysis of some boronic esters is known to be influenced by the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The compound’s involvement in various chemical transformations suggests it plays a significant role in the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment .
properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-10-8-16-17-12(10)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMNVEHZQWJBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indazole-5-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


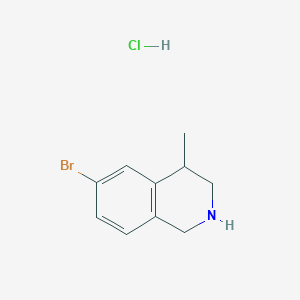
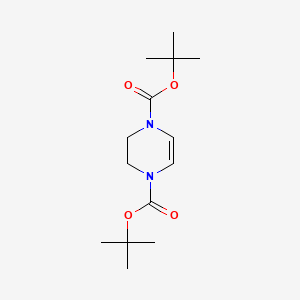

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)
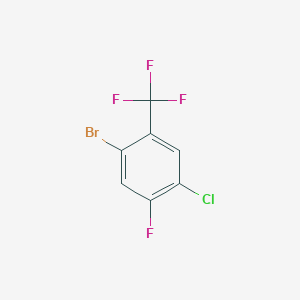

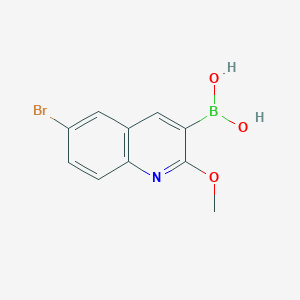
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

